

An In-depth Technical Guide to Vinylidene Cyanide (CAS 922-64-5)

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Compound of Interest

Compound Name: Vinylidene cyanide

Cat. No.: B8752448

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Abstract

Vinylidene cyanide (1,1-dicyanoethylene), CAS number 922-64-5, is a highly reactive organic monomer with the chemical formula $C_4H_2N_2$. Characterized by a terminal vinyl group substituted with two cyano moieties, this compound is of significant interest in polymer chemistry due to its propensity for anionic polymerization, leading to materials with unique piezoelectric and pyroelectric properties. This technical guide provides a comprehensive overview of the characterization of **vinylidene cyanide**, including its chemical and physical properties, detailed spectral analysis, experimental protocols for its synthesis and purification, reactivity profile, and toxicological data. The information is curated to support researchers, scientists, and drug development professionals in their understanding and application of this versatile chemical.

Chemical and Physical Properties

Vinylidene cyanide is a colorless liquid under standard conditions, though it is often synthesized and handled with care due to its high reactivity and potential toxicity. The molecule's structure, featuring two strongly electron-withdrawing nitrile groups on a double bond, renders it highly susceptible to nucleophilic attack and polymerization.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₂ N ₂	[1][2]
Molecular Weight	78.07 g/mol	[1]
CAS Number	922-64-5	[1][2]
Melting Point	9.7 °C	[3]
Boiling Point	167.1 °C at 760 mmHg	[2][4]
Density	0.992 g/cm ³ at 23 °C	[3]
Refractive Index (n ²³ _D)	1.4411	[3]
Vapor Pressure	1.73 mmHg at 25°C	[2]
Flash Point	66.7 °C	[2]
LogP	0.58976	[2]
Canonical SMILES	<chem>C=C(C#N)C#N</chem>	[2]
InChIKey	FCYVWWWTHPPJII-UHFFFAOYSA-N	[1]

Spectral Characterization

Detailed spectral analysis is crucial for the unambiguous identification and purity assessment of **vinylidene cyanide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for the pure monomer are not readily available in public databases, data from related compounds and copolymers can provide expected chemical shift regions.

- ¹H NMR: The two vinyl protons are expected to appear as a singlet in the olefinic region of the spectrum.
- ¹³C NMR: Three distinct signals are anticipated: one for the terminal methylene carbon (=CH₂), one for the quaternary vinyl carbon (=C(CN)₂), and one for the two equivalent nitrile

carbons ($-\text{C}\equiv\text{N}$). PubChem lists a ^{13}C NMR spectrum for **vinylidene cyanide**, though detailed peak assignments are not provided.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **vinylidene cyanide** is characterized by specific vibrational modes associated with its functional groups. An early study by Dannis and Shipman provides a detailed analysis of its IR and Raman spectra.[\[5\]](#) PubChem also provides an FTIR spectrum.[\[1\]](#)

Wavenumber (cm^{-1})	Assignment
~2230-2210	$\text{C}\equiv\text{N}$ stretching
~1620	$\text{C}=\text{C}$ stretching
~3100-3000	$=\text{C}-\text{H}$ stretching
~1420	$=\text{CH}_2$ scissoring

Mass Spectrometry (MS)

The mass spectrum of **vinylidene cyanide** would show a molecular ion peak (M^+) at $m/z = 78$. Fragmentation patterns would likely involve the loss of HCN or cyano radicals. PubChem provides a GC-MS spectrum.[\[1\]](#)

Experimental Protocols

Synthesis of Vinylidene Cyanide

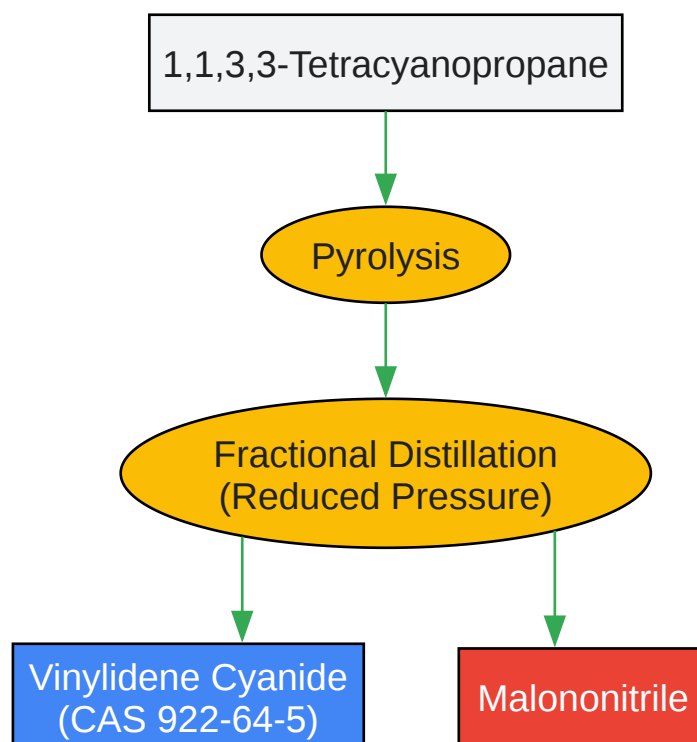
A historical method for the synthesis of **vinylidene cyanide** involves the pyrolysis of 1,1,3,3-tetracyanopropane.[\[3\]](#)

Protocol: Pyrolysis of 1,1,3,3-Tetracyanopropane[\[3\]](#)

- Place desiccated 1,1,3,3-tetracyanopropane in a distillation flask.
- Heat the flask to induce pyrolysis. The original literature does not specify the exact temperature, but it should be sufficient to cause decomposition.

- The pyrolysis products, **vinylidene cyanide** and malononitrile, are collected by fractional distillation at reduced pressure (e.g., 10 mm Hg).
- **Vinylidene cyanide** is collected as the lower boiling point fraction.

A logical workflow for the synthesis and purification process is outlined below.



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Synthesis of **Vinylidene Cyanide** via Pyrolysis.

Purification

Fractional distillation under reduced pressure is the primary method for purifying **vinylidene cyanide**, separating it from starting materials and byproducts like malononitrile.[3] Due to its tendency to polymerize, especially in the presence of impurities or at elevated temperatures, distillation should be performed with care, potentially with the addition of a polymerization inhibitor.

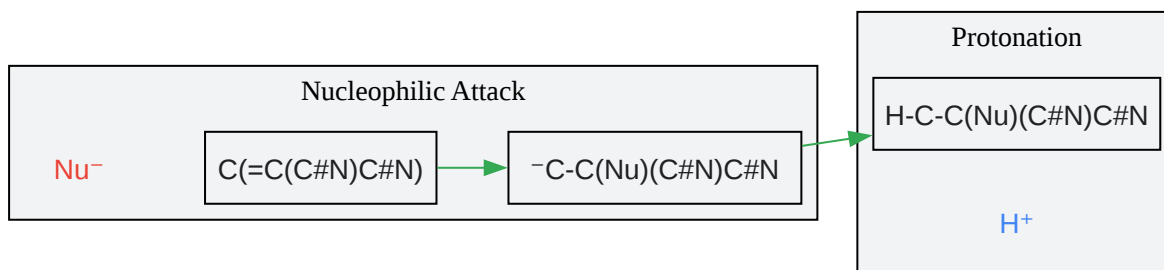
Reactivity and Polymerization

The electron-deficient nature of the double bond in **vinylidene cyanide** makes it a strong Michael acceptor and a highly reactive monomer in anionic polymerization.

Nucleophilic Addition

Vinylidene cyanide readily undergoes nucleophilic addition reactions. The double bond is highly activated towards attack by a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is a key feature in its chemical transformations and potential biological interactions.

A diagram illustrating the general mechanism of nucleophilic addition is provided below.



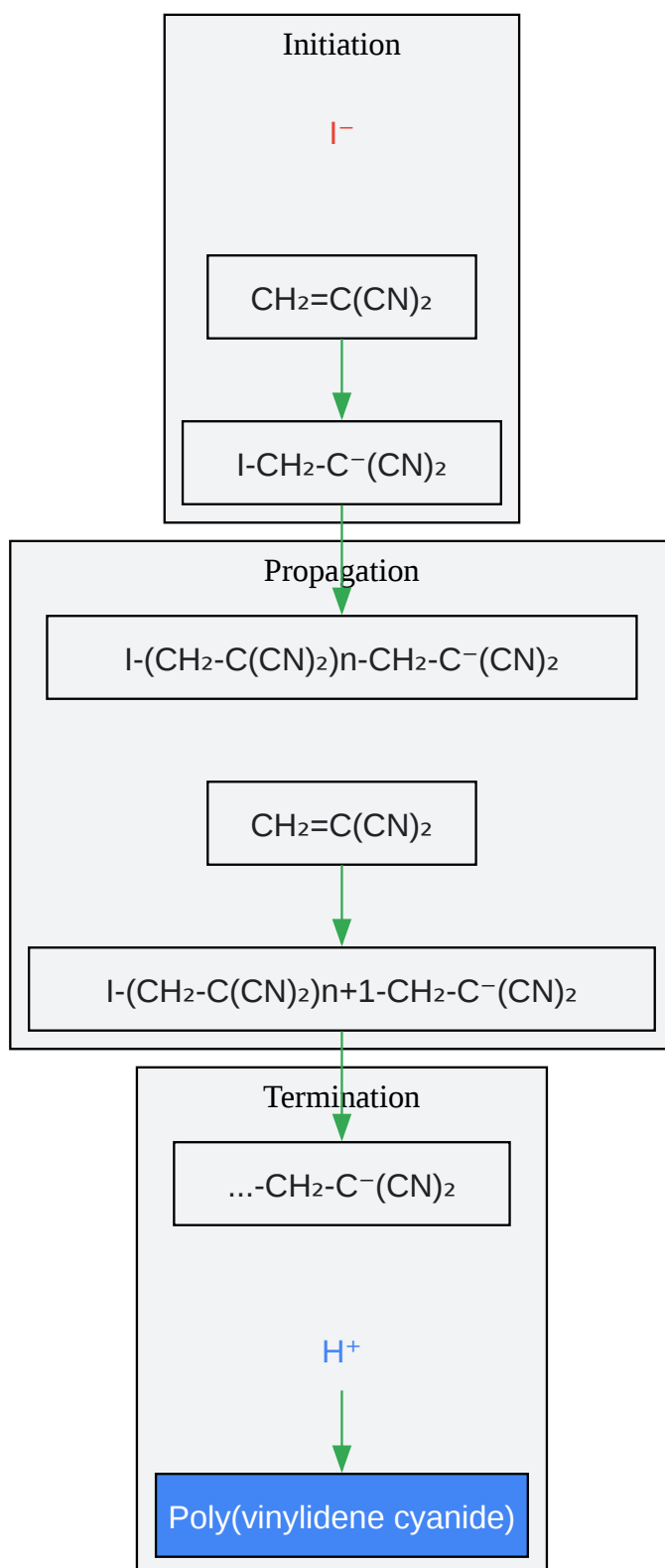
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Mechanism of Nucleophilic Addition to **Vinylidene Cyanide**.

Anionic Polymerization

Vinylidene cyanide is a classic example of a monomer that undergoes rapid anionic polymerization, even with weak initiators. The strong electron-withdrawing cyano groups stabilize the propagating carbanion, driving the polymerization process. This reaction can be initiated by anions such as other cyanide ions, amines, or alkoxides. The polymerization is often so rapid that it can appear spontaneous.

The general pathway for anionic polymerization is depicted below.



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Anionic Polymerization of **Vinylidene Cyanide**.

Toxicology and Safety

While specific toxicological data such as LD50 values for **vinylidene cyanide** are not readily available in many databases, its structure suggests significant potential for toxicity.^[6] It is a dinitrile, and many organic nitriles can release cyanide in vivo.

General Toxicity

The toxicity of **vinylidene cyanide** is likely related to the metabolic release of cyanide ions. Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.^{[7][8][9]} This inhibition leads to histotoxic hypoxia and a rapid depletion of ATP.

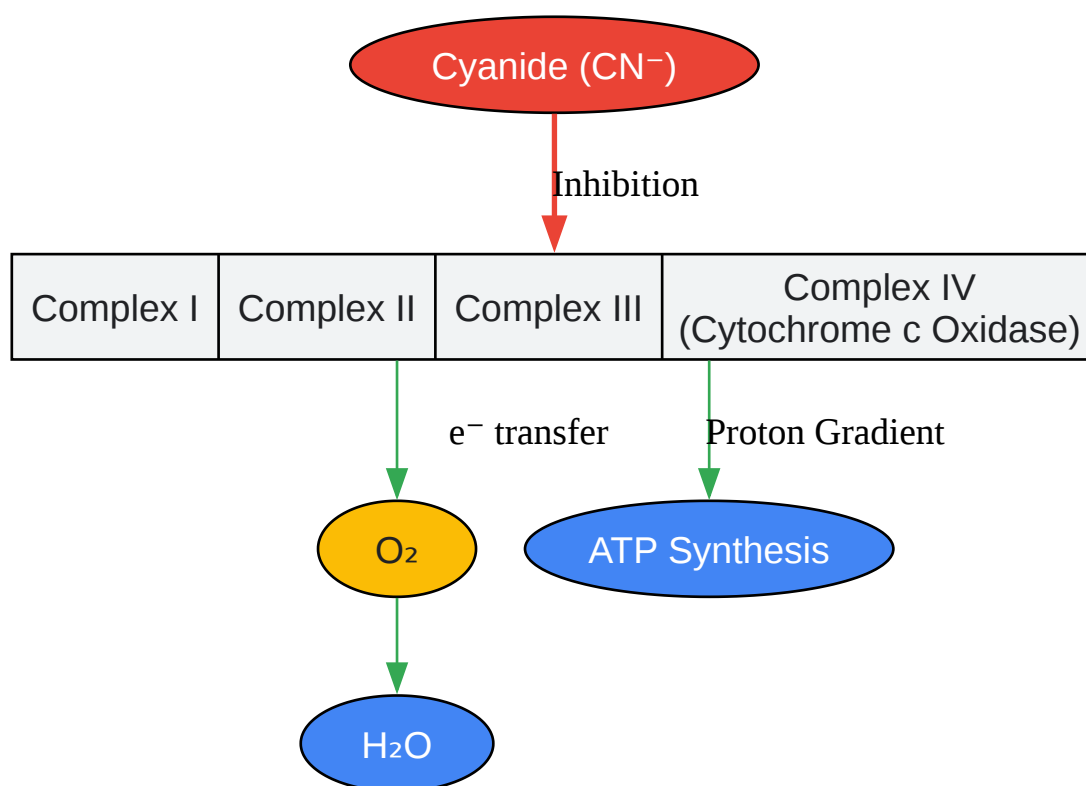
Endpoint	Information	Reference(s)
Acute Toxicity	Data not available for vinylidene cyanide. For sodium cyanide, oral LD50 in rats is in the range of 2.7-8 mg CN ⁻ /kg.	^[10]
Mechanism	Likely involves metabolic release of cyanide, which inhibits cytochrome c oxidase, leading to cellular asphyxiation.	^{[7][8][9]}
Handling	Should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, eye protection).	^[6]

Potential Biological Interactions and Signaling Pathways

Given its high reactivity as a Michael acceptor, **vinylidene cyanide** has the potential to react with biological nucleophiles such as the thiol groups in cysteine residues of proteins. This could lead to enzyme inhibition and disruption of cellular signaling pathways.

The potential for in vivo release of cyanide suggests that **vinylidene cyanide** could interfere with pathways regulated by endogenous cyanide, which is now considered a gasotransmitter. [7] At low concentrations, endogenous cyanide can stimulate mitochondrial bioenergetics, while at higher concentrations, it is cytotoxic.[7] The introduction of an external source of cyanide from **vinylidene cyanide** metabolism could disrupt this delicate balance.

A simplified diagram of cyanide's effect on the mitochondrial electron transport chain is shown below.



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Inhibition of Cytochrome c Oxidase by Cyanide.

Conclusion

Vinylidene cyanide is a monomer with significant potential in materials science, but its high reactivity and potential toxicity necessitate a thorough understanding of its properties and safe handling procedures. This guide has summarized the key characterization data, experimental protocols, and toxicological considerations for **vinylidene cyanide**. Further research is

warranted to fully elucidate its spectral properties, detailed reaction mechanisms, and specific biological effects, which will be invaluable for its application in both materials and life sciences.

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